trans-[Rh(en)₂Cl₂]NO₃ vs. trans-[Rh(en)₂Cl₂]PF₆: Temperature-Dependent Solid-State Luminescence Behavior
The cis-[Rh(en)₂Cl₂]NO₃ crystalline solid exhibits a pronounced red shift of the emission peak energy and an increase in full-width at half maximum with increasing temperature, a behavior that is interpreted via a two-emitting-state model unique to the nitrate salt [1]. In contrast, the trans-[Rh(en)₂Cl₂]PF₆ crystal shows a well-defined progression of a low-frequency Cl-Rh-Cl stretching vibration (250 cm⁻¹) with a Huang-Rhys factor of 21, and its luminescence quantum yield is measured at only 0.0008 at 298 K (0.003 at 80 K) [1]. The differing thermal emission profiles between the nitrate and PF₆ salts provide a direct spectroscopic handle for distinguishing these two crystalline forms and selecting the appropriate precursor for solid-state luminescence studies [1].
| Evidence Dimension | Temperature-dependent solid-state emission characteristics |
|---|---|
| Target Compound Data | cis-[Rh(en)₂Cl₂]NO₃: red shift of emission peak energy + increase in FWHM with increasing temperature; two-emitting-state behavior |
| Comparator Or Baseline | trans-[Rh(en)₂Cl₂]PF₆: luminescence quantum yield 0.0008 (298 K), 0.003 (80 K); Huang-Rhys factor S = 21 for Cl-Rh-Cl mode (250 cm⁻¹) |
| Quantified Difference | Qualitatively distinct thermal emission profiles; nitrate salt shows red shift + broadening absent in PF₆ crystal; PF₆ quantum yield quantified at 0.0008 (298 K) |
| Conditions | Solid-state crystalline samples, temperature range 5–497 K, emission spectroscopy |
Why This Matters
Researchers requiring specific solid-state luminescence signatures for temperature-sensing or phosphorescent material design must select the nitrate salt when red-shifting, thermally broadened emission is desired, rather than the weakly emissive PF₆ analog.
- [1] Islam, A., Ikeda, N., Nozaki, K., & Ohno, T. (1998). A displaced and low-frequency vibration of phosphorescent state of trans-[Rh(ethylenediamine)₂Cl₂]PF₆ in a range of 5–497 K. The Journal of Chemical Physics, 109(12), 4900–4910. View Source
